molecular formula C12H22O2 B14375388 2-(2-Cyclohexylpropoxy)propanal CAS No. 90276-86-1

2-(2-Cyclohexylpropoxy)propanal

Katalognummer: B14375388
CAS-Nummer: 90276-86-1
Molekulargewicht: 198.30 g/mol
InChI-Schlüssel: BRSOMIWEAQFUJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Cyclohexylpropoxy)propanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a cyclohexyl group attached to a propoxy chain, which is further connected to a propanal group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylpropoxy)propanal can be achieved through several methods. One common approach involves the oxidation of 2-(2-Cyclohexylpropoxy)propanol using oxidizing agents such as acidified potassium dichromate. The reaction is typically carried out under controlled conditions to ensure the selective formation of the aldehyde group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Cyclohexylpropoxy)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate, sulfuric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines.

Major Products Formed

    Oxidation: 2-(2-Cyclohexylpropoxy)propanoic acid.

    Reduction: 2-(2-Cyclohexylpropoxy)propanol.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

2-(2-Cyclohexylpropoxy)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Cyclohexylpropoxy)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The cyclohexyl group may also contribute to the compound’s hydrophobic interactions with lipid membranes, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Cyclohexylpropoxy)propanol: The corresponding alcohol derivative.

    2-(2-Cyclohexylpropoxy)propanoic acid: The carboxylic acid derivative.

    2-Cyclohexylpropanal: A simpler aldehyde with a cyclohexyl group.

Uniqueness

2-(2-Cyclohexylpropoxy)propanal is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both the cyclohexyl and propoxy groups provides a combination of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Eigenschaften

CAS-Nummer

90276-86-1

Molekularformel

C12H22O2

Molekulargewicht

198.30 g/mol

IUPAC-Name

2-(2-cyclohexylpropoxy)propanal

InChI

InChI=1S/C12H22O2/c1-10(9-14-11(2)8-13)12-6-4-3-5-7-12/h8,10-12H,3-7,9H2,1-2H3

InChI-Schlüssel

BRSOMIWEAQFUJI-UHFFFAOYSA-N

Kanonische SMILES

CC(COC(C)C=O)C1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.